2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be revealed .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties are crucial in determining the bioavailability of the compound. Future studies will need to focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
As the compound’s targets and mode of action become clearer, the results of its action at the molecular and cellular levels will also be elucidated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundFactors such as temperature, pH, and the presence of other compounds can affect how this compound behaves in a biological system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol typically involves the reduction of 2-(2H-1,3-benzodioxol-5-yl)acetaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using catalytic hydrogenation. This method involves the use of a hydrogen gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the corresponding aldehyde to the alcohol. The process is efficient and can be conducted under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(2H-1,3-benzodioxol-5-yl)acetaldehyde or 2-(2H-1,3-benzodioxol-5-yl)acetic acid.
Reduction: 2-(2H-1,3-benzodioxol-5-yl)ethane.
Substitution: 2-(2H-1,3-benzodioxol-5-yl)ethyl chloride.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: It is used in the manufacturing of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound has an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one: This compound has a ketone group, which significantly alters its chemical behavior compared to the alcohol.
2-(1,3-Benzodioxol-5-yl)acetic acid: The presence of a carboxylic acid group makes this compound more acidic and reactive in different chemical environments.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is unique due to its combination of a benzodioxole ring and a primary alcohol group. This structure imparts specific chemical properties, such as the ability to undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADSGOFBFPTCHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374938 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-82-2 | |
Record name | 1,3-Benzodioxole-5-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6006-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-dioxaindan-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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